Antagonist G vs. Antagonist D: Differential Antagonistic Spectrum and Structural Basis for Selection
Antagonist D possesses a broader antagonistic spectrum than Antagonist G [1]. This differential spectrum is structurally determined: in Antagonist D, minor modifications such as deamidation or deletion of Leu11 result in complete loss of antagonist activity, providing the first structure-activity relationship information on factors determining which neuropeptides these compounds inhibit and their relative potency [2]. Antagonist G exhibits a narrower antagonistic profile, which may confer greater target specificity in certain experimental contexts.
| Evidence Dimension | Antagonistic spectrum breadth |
|---|---|
| Target Compound Data | Narrower antagonistic spectrum |
| Comparator Or Baseline | Antagonist D: broader antagonistic spectrum |
| Quantified Difference | Qualitative spectrum difference (broader vs. narrower); Antagonist D metabolites (deamidated and des-Leu11 forms) lose all antagonist activity |
| Conditions | Comparative characterization of Substance P analog neuropeptide antagonists; in vitro antagonist activity assays |
Why This Matters
Selection between Antagonist G and Antagonist D depends on whether broader polypharmacology (Antagonist D) or narrower target specificity (Antagonist G) aligns with the user's experimental objectives.
- [1] Jones DA, Cummings J, Langdon SP, Maclellan AJ, Higgins T, Rozengurt E, Smyth JF. Metabolism of the broad-spectrum neuropeptide growth factor antagonist: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-substance P. Br J Cancer. 1996;73(6):715-720. doi:10.1038/bjc.1996.126. View Source
- [2] Jones DA, Cummings J, Langdon SP, Maclellan AJ, Higgins T, Rozengurt E, Smyth JF. Metabolism of the broad-spectrum neuropeptide growth factor antagonist: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-substance P. Br J Cancer. 1996;73(6):715-720. doi:10.1038/bjc.1996.126. View Source
